molecular formula C5H10FNO2 B1213297 4-Amino-5-fluoropentanoic acid CAS No. 70960-97-3

4-Amino-5-fluoropentanoic acid

Cat. No.: B1213297
CAS No.: 70960-97-3
M. Wt: 135.14 g/mol
InChI Key: JXSIMEWQEWYRDJ-UHFFFAOYSA-N
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Description

4-Amino-5-fluoropentanoic acid is an organic compound with the molecular formula C5H10FNO2 It is a derivative of pentanoic acid, where an amino group is attached to the fourth carbon and a fluorine atom is attached to the fifth carbon

Scientific Research Applications

4-Amino-5-fluoropentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoropentanoic acid involves its role as a mechanism-based inactivator of mammalian N-aminobutyric acid aminotransferase . It has been found to inhibit cell growth and pigment formation in the cyanobacterium Synechococcus PCC 6301 .

Future Directions

The future directions of research on 4-Amino-5-fluoropentanoic acid could involve further investigation into its inhibitory effects on cell growth and pigment formation, as well as its potential applications in the field of biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-fluoropentanoic acid can be achieved through several steps. One common method involves the starting material 4-aminobutyric acid, which undergoes fluorination at the fifth carbon. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-fluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products:

Comparison with Similar Compounds

    4-Amino-5-chloropentanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-Amino-5-bromopentanoic acid: Similar structure but with a bromine atom instead of fluorine.

    4-Amino-5-iodopentanoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 4-Amino-5-fluoropentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and biochemical research .

Properties

IUPAC Name

4-amino-5-fluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c6-3-4(7)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSIMEWQEWYRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991260
Record name 4-Amino-5-fluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70960-97-3
Record name 4-Amino-5-fluoropentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070960973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-fluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.65 g (3.4 mmol) of 4-carboxymethylamino-5-fluoropentanoic acid and 10 ml of concentrated hydrochloric acid was prepared in a 50 ml flask and heated at reflux overnight. The volatiles were then removed by evaporation under reduced pressure and the gummy residue was dissolved in water and purified by ion exchange chromatography using DOWEX® 50 X-8 resin. The solution was loaded onto the rinsed column, washed with water, and eluted with 6 percent aqueous hydrochloric acid. Evaporation of the product-containing fractions gave 0.42 g (71 percent of theory) of the title compound as an oily crystalline material which tenaciously retained water. This was recrystallized from ethyl acetate/acetic acid to obtain the desired product as white crystals melting at 129°-134° C. and having the expected proton and carbon nmr spectra.
Name
4-carboxymethylamino-5-fluoropentanoic acid
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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